Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

Lipophilicity ADME Drug Design

4-Hydroxyquinoline SAR studies often rely on scaffolds with fully substituted positions that block diversification. CAS 77156-77-5 solves this: 6,8-dimethyl substitution leaves the 7-position free for electrophilic substitution or cross-coupling, enabling parallel library synthesis. • Mid-range logP ~2.7-4.4 bridges unsubstituted parent and commercial anticoccidials. • Calibrated reference: PSA 59.42 Ų, single H-bond donor, MW 245 Da-ideal for fragment-based design. • ≥95% purity, stored at 2-8°C. Global shipping available.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 77156-77-5
Cat. No. B1606585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate
CAS77156-77-5
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)C)C
InChIInChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)5-8(2)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16)
InChIKeyAKBJMLWAUZEZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-6,8-dimethylquinoline-3-carboxylate: Identity, Physicochemical Profile & Specifications


Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (CAS 77156-77-5) is a synthetic 4-hydroxyquinoline-3-carboxylate ester with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . It belongs to the hydroquinolone subclass within the broader quinoline family [1]. The compound is supplied as a research chemical with a typical minimum purity specification of 95% and is recommended for storage at 2–8°C . Its predicted physicochemical properties include a boiling point of 386.1°C at 760 mmHg, a density of 1.186 g/cm³, a flash point of 187.3°C, and a vapor pressure of 3.62×10⁻⁶ mmHg at 25°C [2]. The molecule possesses one hydrogen bond donor and four hydrogen bond acceptors , and its predicted logP values range from 2.73 to 4.40 depending on the computational method employed [3].

4-Hydroxyquinoline-3-carboxylate scaffold for lead optimization
6,8-Dimethyl substitution establishes moderate lipophilicity baseline
Unsubstituted 7-position enables regioselective derivatization

Why 6,8-Dimethyl Substitution Differentiates This 4-Hydroxyquinoline-3-carboxylate


Within the 4-hydroxyquinoline-3-carboxylate ester class, substitution pattern on the quinoline nucleus profoundly influences lipophilicity, hydrogen bonding capacity, steric profile, and ultimately both biological target engagement and synthetic versatility [1]. The 6,8-dimethyl substitution of CAS 77156-77-5 occupies a distinct physicochemical niche: it introduces moderate lipophilicity (predicted logP ~2.7–4.4) without the extensive alkoxy chains present in commercial anticoccidials such as decoquinate (logP ~5.6–8.7) or buquinolate (logP ~4.2) [2][3], while simultaneously providing greater steric bulk and metabolic stability than the unsubstituted parent ethyl 4-hydroxyquinoline-3-carboxylate (logP ~2.1) [4]. Furthermore, the absence of a 7-alkoxy substituent—a hallmark of many anticoccidial 4-hydroxyquinolines—retains a single hydrogen bond donor, which may favorably influence membrane permeability relative to more polar, multi-donor analogs . These differences mean that substituting CAS 77156-77-5 with another class member alters not only the physicochemical profile but also the reactivity of the 4-hydroxy and 3-carboxylate handles, jeopardizing downstream synthetic outcomes and biological SAR interpretations.

Lipophilicity profile mismatch
Replacing with unsubstituted parent (CAS 26892-90-0) or decoquinate shifts logP from intermediate range (~2.7–4.4) to either low (~2.1) or high (>5.6) extremes, altering membrane partitioning predictions.
Hydrogen bonding and PSA divergence
Substituting buquinolate (HBA 6, PSA 77.9 Ų) increases polar surface area and acceptor count, potentially reducing passive permeability in cell-based assays.
Steric and synthetic handle differences
Analogs with 6,7-dialkoxy substitution (e.g., decoquinate) lack a free 7-position for library expansion, limiting SAR exploration without deprotection steps.

Quantitative Differentiation Against Closest Structural Analogs


LogP Lipophilicity Window vs. Unsubstituted Parent

The predicted partition coefficient (logP) of ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (CAS 77156-77-5) is substantially higher than that of the unsubstituted parent compound ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0). Depending on the computational method, the target compound exhibits logP values of 2.73 to 4.40 [1], compared to a logP of 2.12 for the unsubstituted parent [2]. This represents an approximate 2.1-fold (logP 4.40 vs. 2.12) to 2.3-fold (logP 4.40/2.12) increase in lipophilicity contributed by the two methyl groups at positions 6 and 8. The higher logP predicts enhanced membrane permeability and potentially improved oral bioavailability for derivative compounds, while remaining well below the excessive lipophilicity of commercial anticoccidials such as decoquinate (logP 5.62–8.74) [3].

Lipophilicity (logP)
Cross-study comparable
Target logP 2.73–4.40 (predicted)
Parent (unsubstituted) logP 2.12
Supports membrane permeability assessment in lead optimization
Computational prediction; multiple algorithms
Lipophilicity ADME Drug Design

Hydrogen Bond Donor Minimization and Permeability Advantage

Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate possesses exactly one hydrogen bond donor (the 4-OH group) and four hydrogen bond acceptors . In contrast, the anticoccidial agent decoquinate (ethyl 6-decoxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate) and buquinolate (ethyl 4-hydroxy-6,7-diisobutoxyquinoline-3-carboxylate) each also contain a single hydrogen bond donor but possess five and six hydrogen bond acceptors respectively [1][2]. The reduced HBA count (4 vs. 5–6) of CAS 77156-77-5, combined with the absence of long-chain alkoxy rotatable bonds (0 vs. 9+ in buquinolate), predicts a lower polar surface area and higher passive membrane permeability based on established drug-likeness rules [3]. The polar surface area (PSA) of CAS 77156-77-5 is predicted to be 59.42 Ų, compared to 77.88 Ų for buquinolate , a ~24% reduction.

HBA & PSA Comparison
Cross-study comparable
Target: HBA 4, PSA 59.42 Ų
Buquinolate: HBA 6, PSA 77.88 Ų
Decoquinate: HBA 5
Reported lower polarity may favor passive permeability context
Predicted PSA and HBA values from databases
Hydrogen Bonding Membrane Permeability Drug-likeness

Steric Profile: 6,8-Dimethyl vs. 6,7-Dialkoxy Substitution

The 6,8-dimethyl substitution pattern of CAS 77156-77-5 generates a unique steric environment fundamentally different from the 6,7-dialkoxy substitution characteristic of commercial anticoccidial agents. MMsINC database steric parameters for a closely related analog yield Sterimol values of B1 = 2.45 and B2 = 3.57 [1]. In decoquinate and buquinolate, the 7-alkoxy substituent projects significant steric bulk perpendicular to the quinoline plane, occupying a spatial region that remains unsubstituted in CAS 77156-77-5. This unoccupied 7-position represents a key synthetic handle: halogenation, cross-coupling, or alkoxylation at this site is feasible without requiring deprotection steps that are necessary when modifying 6,7-dialkoxy precursors [2]. The 6-methyl group provides modest steric shielding of the adjacent position, directing electrophilic substitution regioselectivity differently than the unsubstituted parent compound where positions 6 and 8 are both available [3].

Steric Profile
Class-level inference
7-position free (H); 6,8-dimethyl blocking
Sterimol B1 2.45, B2 3.57 (predicted from analog)
Enables regioselective derivatization at 7-position for library synthesis
Computational steric parameters; no X-ray comparator
Steric Parameters Structure-Based Drug Design Molecular Modeling

Molecular Weight Advantage in Lead-Like Chemical Space

With a molecular weight of 245.27 g/mol , ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate resides within the optimal lead-like chemical space (MW ≤ 350 Da) defined by fragment-based and lead-oriented synthesis guidelines [1]. In contrast, the structurally related anticoccidial agents decoquinate (MW = 417.55 g/mol) and buquinolate (MW = 361.44 g/mol) are 70% and 47% heavier, respectively [2][3]. Nequinate, a methyl ester analog, has a molecular weight of 365.42 g/mol [4]. The lower molecular weight of CAS 77156-77-5 allows for subsequent functionalization during lead optimization—adding substituents at the 7-position, modifying the ester, or elaborating the quinoline core—without exceeding typical drug-like molecular weight thresholds. This contrasts with decoquinate, where any additional substitution rapidly pushes the molecular weight beyond 450 Da into challenging chemical space.

Molecular Weight
Cross-study comparable
245.27 g/mol
Comparators: 361–418 g/mol (buquinolate, decoquinate, nequinate)
Supports lead-like chemical space with synthetic headroom
Based on molecular formula calculations
Lead-likeness Fragment-based drug discovery Molecular weight optimization

Recommended Application Scenarios


Antiprotozoal Lead Optimization Scaffold with Balanced Lipophilicity

The intermediate logP window (~2.7–4.4) and single hydrogen bond donor of CAS 77156-77-5 make it an attractive starting scaffold for design of next-generation anticoccidial or antimalarial agents requiring improved oral bioavailability compared to decoquinate (logP >5.6). Researchers can exploit the unsubstituted 7-position to install diverse substituents while the 6,8-dimethyl groups provide a favorable lipophilicity baseline, as established by the foundational SAR work on 4-hydroxyquinoline-3-carboxylate anticoccidials [1] and subsequent 6-aryloxy derivatization studies [2].

Parallel Library Synthesis via 7-Position Derivatization

The regiochemically defined scaffold—with 6- and 8-positions blocked by methyl groups and the 7-position free for electrophilic substitution or cross-coupling—enables parallel synthesis of focused libraries. The demonstrated synthetic route for 6-aryloxy-4-hydroxy-3-quinolinecarboxylates confirms the feasibility of 6-position derivatization on related scaffolds [2], while the absent 7-substituent and lower molecular weight (245 Da) provide expansion capacity before exceeding lead-like limits [3]. This is a key advantage over decoquinate or buquinolate, where the 6- and 7-positions are already fully substituted, limiting further diversification without deprotection or scaffold degradation.

Physicochemical Reference Standard in 4-Hydroxyquinoline SAR

With a well-defined set of physicochemical properties—boiling point 386.1°C, density 1.186 g/cm³, flash point 187.3°C, vapor pressure 3.62×10⁻⁶ mmHg at 25°C , PSA 59.42 Ų, and one H-bond donor —this compound serves as a calibrated reference point within 4-hydroxyquinoline SAR studies. Its position on the lipophilicity spectrum (between the unsubstituted parent at logP ~2.1 and the anticoccidial agents at logP >4.2) allows it to function as a mid-range comparator when evaluating how incremental structural changes impact ADME properties within this compound class.

Building Block for Kinase Inhibitor and Anti-Inflammatory Design

The quinoline core is a privileged scaffold in kinase inhibitor discovery. CAS 77156-77-5 provides a functionalized 4-hydroxyquinoline-3-carboxylate template with the 4-OH and 3-COOEt groups serving as synthetic handles for further elaboration into kinase-targeting pharmacophores . The reduced molecular complexity (MW 245, no long-chain alkoxy groups) compared to veterinary anticoccidials renders it more suitable for fragment-based and structure-based drug design approaches where initial fragment molecular weight should ideally remain below 300 Da.

Application
Selection Property
Validation Focus
Antiprotozoal lead optimization scaffold
Balanced lipophilicity and single H-bond donor
ADME property tuning via 7-position derivatization
Parallel library synthesis
Regiochemically defined scaffold with free 7-position
Derivatization feasibility without deprotection
Physicochemical reference standard
Mid-range lipophilicity benchmark
SAR calibration across 4-hydroxyquinoline class
Kinase inhibitor building block
Low-MW functionalized quinoline core
Fragment-based design compatibility
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